Balanced ACAT1/ACAT2 Inhibition vs. Pyripyropene A
Purpactin A inhibits both ACAT1 and ACAT2 isozymes with nearly equal potency (IC50: 2.5 μM vs. 1.5 μM), resulting in a selectivity index of approximately 1.7 [1]. This stands in stark contrast to pyripyropene A, which is an extremely selective ACAT2 inhibitor with IC50 values of >80 μM for ACAT1 and 0.07 μM for ACAT2, yielding a selectivity index exceeding 1,000 [1].
| Evidence Dimension | ACAT1/ACAT2 isozyme selectivity (cell-based assay in CHO cells expressing African green monkey ACAT1 and ACAT2) |
|---|---|
| Target Compound Data | IC50 (ACAT1): 2.5 μM; IC50 (ACAT2): 1.5 μM; Selectivity Index (ACAT1/ACAT2): ~1.7 |
| Comparator Or Baseline | Pyripyropene A: IC50 (ACAT1): >80 μM; IC50 (ACAT2): 0.07 μM; Selectivity Index: >1,000 |
| Quantified Difference | Selectivity index differs by >500-fold; Purpactin A is a balanced inhibitor, while pyripyropene A is highly ACAT2-selective |
| Conditions | Cell-based assay using CHO cells expressing African green monkey ACAT1 and ACAT2 isozymes |
Why This Matters
Researchers studying global ACAT inhibition or requiring a non-selective tool compound for cardiovascular models should prioritize Purpactin A over pyripyropene A to avoid confounding results from extreme ACAT2 bias.
- [1] Ohshiro T, Rudel LL, Omura S, Tomoda H. Selectivity of microbial acyl-CoA: cholesterol acyltransferase inhibitors toward isozymes. J Antibiot (Tokyo). 2007 Jan;60(1):43-51. doi:10.1038/ja.2007.6. View Source
